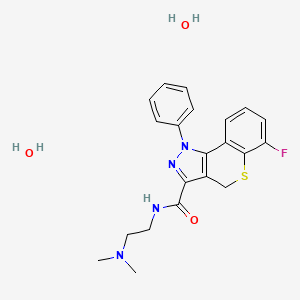

4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate

CAS No.: 69099-37-2

Cat. No.: VC18446499

Molecular Formula: C21H25FN4O3S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69099-37-2 |

|---|---|

| Molecular Formula | C21H25FN4O3S |

| Molecular Weight | 432.5 g/mol |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-6-fluoro-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxamide;dihydrate |

| Standard InChI | InChI=1S/C21H21FN4OS.2H2O/c1-25(2)12-11-23-21(27)18-16-13-28-20-15(9-6-10-17(20)22)19(16)26(24-18)14-7-4-3-5-8-14;;/h3-10H,11-13H2,1-2H3,(H,23,27);2*1H2 |

| Standard InChI Key | GHNQIZOVHZCOFO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCNC(=O)C1=NN(C2=C1CSC3=C2C=CC=C3F)C4=CC=CC=C4.O.O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Formula

-

IUPAC Name: -[2-(Dimethylamino)ethyl]-6-fluoro-1-phenyl-4-thiochromeno[4,3-c]pyrazole-3-carboxamide dihydrate .

-

Molecular Formula: .

Structural Features

-

Core Scaffold: Benzothiopyrano[4,3-c]pyrazole, a fused tricyclic system combining a benzothiopyran (sulfur-containing heterocycle) and a pyrazole ring .

-

Substituents:

Table 1: Key Physicochemical Properties

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via cyclocondensation of 7-substituted 2,3-dihydro-3-hydroxymethylene-4-1-benzothiopyran-4-ones with substituted phenylhydrazines . Key steps include:

-

Formation of the Pyrazole Ring: Reaction of hydrazine derivatives with a thiopyranone intermediate.

-

Functionalization: Introduction of the 2-(dimethylamino)ethyl carboxamide group via nucleophilic acyl substitution .

-

Crystallization: Isolation as a dihydrate through aqueous workup .

Optimization Challenges

-

Regioselectivity: Ensuring proper ring fusion during cyclocondensation .

-

Hydration Control: Maintaining dihydrate stability during purification .

Pharmacological Activities

Antiproliferative Effects

-

Mechanism: Induction of mitochondrial permeability transition (MPT), leading to caspase activation and apoptosis .

Table 2: Biological Activity Profile

Analytical Characterization

Spectroscopic Data

X-ray Diffraction (XRD)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume